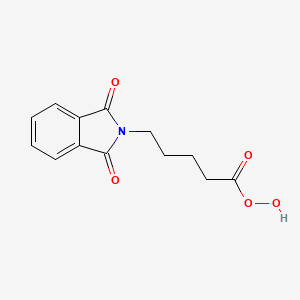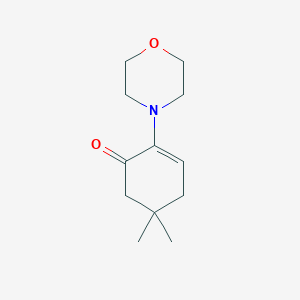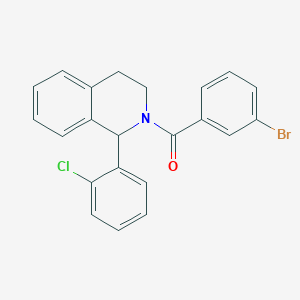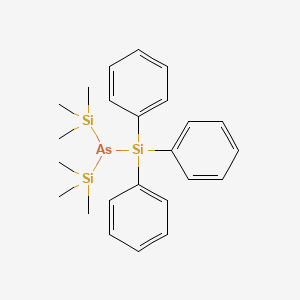- CAS No. 146767-34-2](/img/structure/B15162705.png)
Diazene, [(1,1-dimethylethyl)thio](4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (1,1-dimethylethyl)thio- is an organic compound with the molecular formula C11H16N2S. It is a derivative of diazene, characterized by the presence of a thioether group attached to a 4-methylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1,1-dimethylethyl)thio- typically involves the reaction of appropriate diazene precursors with thiol-containing compounds. One common method is the reaction of diazene with 4-methylphenylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (1,1-dimethylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Diazene, (1,1-dimethylethyl)thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diazene, (1,1-dimethylethyl)thio- involves its interaction with molecular targets through its diazene and thioether functionalities. The diazene group can participate in redox reactions, while the thioether group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Similar in structure but lacks the aromatic ring and thioether group.
Diazene, (1,1-dimethylethyl)(trimethylsilyl)-: Contains a trimethylsilyl group instead of the thioether group.
Diazene, (1,1-dimethylethyl)thio-: Similar structure but with a different position of the methyl group on the aromatic ring.
Uniqueness
Diazene, (1,1-dimethylethyl)thio- is unique due to the presence of both the thioether group and the 4-methylphenyl ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
146767-34-2 |
|---|---|
Fórmula molecular |
C11H16N2S |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
tert-butylsulfanyl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C11H16N2S/c1-9-5-7-10(8-6-9)12-13-14-11(2,3)4/h5-8H,1-4H3 |
Clave InChI |
ZRULHWVEHUFRQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)






![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

